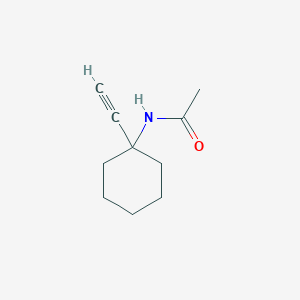

N-(1-ethynylcyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-ethynylcyclohexyl)acetamide” is a chemical compound . It is related to acetamide, which is an organic compound derived from acetic acid and finds some use as a plasticizer and as an industrial solvent .

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “this compound” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using quantum chemical calculations. These calculations can reveal significant cooperativity of hydrogen bonding and size-dependent structural preference .

Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, like “this compound”, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

1. Conformational Analysis in Opioid Agonists Development

A study detailed the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including structures similar to N-(1-ethynylcyclohexyl)acetamide, for evaluating their potential as opioid kappa agonists. Conformational analysis was key in identifying compounds with the desired properties, illustrating the role of structural analogs in opioid receptor targeting (Costello et al., 1991).

2. Catalysis in Organic Synthesis

The use of N,O-bis(trimethylsilyl)acetamide in the solvent-free synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones highlights its role as a catalyst in organic synthesis. This study demonstrates its effectiveness in promoting efficient reactions under environmentally friendly conditions (Murthy, Rajack, & Yuvaraj, 2016).

3. Intermediate in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. This example underscores the significance of acetamide derivatives in medicinal chemistry, particularly in developing treatments for global health issues (Magadum & Yadav, 2018).

4. Coordination Complexes in Biochemistry

A study on pyrazole-acetamide derivatives demonstrated their ability to form coordination complexes with metal ions, which have notable antioxidant activity. This finding suggests potential applications in biochemical and pharmaceutical research (Chkirate et al., 2019).

5. Anticonvulsant Activity

Research into N-(2-hydroxycyclohexyl)acetamides revealed their potential as anticonvulsant agents. This highlights the therapeutic applications of acetamide derivatives in neurology and pharmacology (Pękala et al., 2011).

6. Structural Analysis in Material Science

Studies of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and related compounds provide insights into the structural aspects of amide-containing derivatives, with implications for material science and chemistry (Karmakar, Sarma, & Baruah, 2007).

7. Synthesis of Bi-Heterocyclic Acetamides

Research focused on synthesizing novel bi-heterocyclic acetamides for tyrosinase inhibition, a key target in treating skin pigmentation disorders. This emphasizes the role of acetamide derivatives in dermatological applications (Butt et al., 2019).

8. Muscarinic Agonist Activity

The study of substituted N-(silatran-1-ylmethyl)acetamides as muscarinic agonists underlines their potential in neurological research, particularly in understanding cholinergic signaling pathways (Pukhalskaya et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1-ethynylcyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-10(11-9(2)12)7-5-4-6-8-10/h1H,4-8H2,2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPJVYPPPCRHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-N-[1-(oxolan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2446086.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)

![N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2446101.png)

![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2446106.png)

![N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2446108.png)